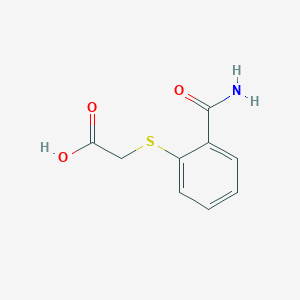

(2-Carbamoyl-phenylsulfanyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Carbamoyl-phenylsulfanyl)acetic acid is an organic compound with the molecular formula C9H9NO3S It is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety through a sulfanyl linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Carbamoyl-phenylsulfanyl)acetic acid typically involves the reaction of 2-mercaptobenzoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a thioether linkage between the phenyl ring and the acetic acid moiety. The reaction conditions generally include refluxing the reactants in an appropriate solvent like ethanol or water for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product through techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen: (2-Carbamoyl-phenylsulfanyl)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Sulfanylgruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Die Carbamoylgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Amin reduziert werden.

Substitution: Der Phenylring kann unter geeigneten Bedingungen elektrophile aromatische Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Salpetersäure für die Nitrierung, Halogene (z. B. Brom) für die Halogenierung.

Hauptprodukte, die gebildet werden:

Oxidation: Sulfoxide, Sulfone.

Reduktion: Amine.

Substitution: Nitroderivate, halogenierte Verbindungen.

Wissenschaftliche Forschungsanwendungen

(2-Carbamoyl-phenylsulfanyl)essigsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und kann zum Studium von Reaktionsmechanismen und -kinetik verwendet werden.

Biologie: Die Verbindung kann als Sonde zur Untersuchung von Enzym-Substrat-Interaktionen und Protein-Liganden-Bindung verwendet werden.

Industrie: Wird zur Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von (2-Carbamoyl-phenylsulfanyl)essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Carbamoylgruppe kann Wasserstoffbrückenbindungen mit aktiven Zentrenresten bilden, während der Phenylring π-π-Wechselwirkungen mit aromatischen Aminosäuren eingehen kann. Die Sulfanylbindung bietet zusätzliche Flexibilität und kann an Thiol-Disulfid-Austauschreaktionen beteiligt sein, was die Gesamtaktivität und Spezifität der Verbindung beeinflusst.

Ähnliche Verbindungen:

(2-Carbamoyl-phenylthio)essigsäure: Ähnliche Struktur, jedoch mit einer Thioetherbindung anstelle einer Sulfanylgruppe.

(2-Carbamoyl-phenylsulfinyl)essigsäure: Enthält eine Sulfinylgruppe anstelle einer Sulfanylgruppe.

(2-Carbamoyl-phenylsulfonyl)essigsäure: Enthält eine Sulfonylgruppe anstelle einer Sulfanylgruppe.

Eindeutigkeit: (2-Carbamoyl-phenylsulfanyl)essigsäure ist aufgrund ihrer spezifischen Kombination von funktionellen Gruppen einzigartig, die ihr eine einzigartige chemische Reaktivität und biologische Aktivität verleihen. Das Vorhandensein der Sulfanylgruppe bietet einen vielseitigen Ansatzpunkt für weitere chemische Modifikationen, was sie zu einem wertvollen Zwischenprodukt in der synthetischen Chemie macht.

Wirkmechanismus

The mechanism of action of (2-Carbamoyl-phenylsulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active site residues, while the phenyl ring can engage in π-π interactions with aromatic amino acids. The sulfanyl linkage provides additional flexibility and can participate in thiol-disulfide exchange reactions, influencing the compound’s overall activity and specificity.

Vergleich Mit ähnlichen Verbindungen

(2-Carbamoyl-phenylthio)acetic acid: Similar structure but with a thioether linkage instead of a sulfanyl group.

(2-Carbamoyl-phenylsulfinyl)acetic acid: Contains a sulfinyl group instead of a sulfanyl group.

(2-Carbamoyl-phenylsulfonyl)acetic acid: Contains a sulfonyl group instead of a sulfanyl group.

Uniqueness: (2-Carbamoyl-phenylsulfanyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfanyl group provides a versatile handle for further chemical modifications, making it a valuable intermediate in synthetic chemistry.

Eigenschaften

Molekularformel |

C9H9NO3S |

|---|---|

Molekulargewicht |

211.24 g/mol |

IUPAC-Name |

2-(2-carbamoylphenyl)sulfanylacetic acid |

InChI |

InChI=1S/C9H9NO3S/c10-9(13)6-3-1-2-4-7(6)14-5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12) |

InChI-Schlüssel |

LBNICJVAACUAKJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)N)SCC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)

![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)

![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)

![1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B11715355.png)

![(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715362.png)

![N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11715365.png)